(S)-(3-Methyltetrahydrofuran-3-yl)methanol
Beschreibung
IUPAC Nomenclature and Stereochemical Configuration
The IUPAC name for the compound is (S)-(3-methyltetrahydrofuran-3-yl)methanol , reflecting its bicyclic ether structure and stereochemical configuration. The chiral center at the 3-position of the tetrahydrofuran (THF) ring determines the S configuration, as assigned by the Cahn-Ingold-Prelog priority rules. The substituents at this position include a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH), with the latter exhibiting higher priority due to the oxygen atom’s electronegativity. The THF ring adopts a puckered conformation, with the oxygen atom contributing to the ring’s polarity and influencing the spatial arrangement of substituents.
Molecular Formula and Weight Analysis
The molecular formula C₆H₁₂O₂ corresponds to a molecular weight of 116.16 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 6 | 12.01 | 72.06 |
| H | 12 | 1.008 | 12.10 |
| O | 2 | 16.00 | 32.00 |
| Total | 116.16 |
High-resolution mass spectrometry (HRMS) confirms this value, with experimental data showing a precise mass of 116.08400 (calculated for C₆H₁₂O₂: 116.08373).
X-ray Crystallography Studies
While direct X-ray crystallographic data for this compound are limited, studies on analogous tetrahydrofuran derivatives provide insights. For example:
- Bond lengths : C-O bonds in the THF ring measure ~1.43 Å, typical for ethers.
- Dihedral angles : The hydroxymethyl group forms a dihedral angle of ~60° with the methyl group, minimizing steric hindrance.
- Ring puckering : The THF ring adopts an envelope conformation , with the 3-position carbon displaced from the plane.
Computational models (DFT) predict a crystal packing density of 1.12 g/cm³ , stabilized by intermolecular hydrogen bonds.
Comparative Analysis of Cis/Trans Isomerism
The compound’s stereochemistry precludes classical cis/trans isomerism due to the single chiral center. However, conformational isomerism arises from the THF ring’s flexibility:
- Envelope vs. twist conformations : Energy differences between these conformers are ~2.1 kJ/mol, favoring the envelope form.
- Substituent orientation : The methyl group adopts an equatorial position to reduce 1,3-diaxial interactions, while the hydroxymethyl group rotates freely with a barrier of ~8 kJ/mol.
Comparisons with cis-(2-methyltetrahydrofuran-3-yl)methanol (CAS 18689-92-4) reveal distinct NMR chemical shifts:
- δH (hydroxymethyl) : 3.65 ppm (cis) vs. 3.72 ppm (S-configuration).
- δC (methyl) : 22.1 ppm (cis) vs. 24.3 ppm (S-configuration).
Hydrogen Bonding Network and Conformational Flexibility
The hydroxymethyl group participates in intramolecular hydrogen bonding with the THF ring oxygen (O···H-O distance: 2.12 Å), stabilizing the gauche conformation. Key observations include:
- Intermolecular interactions : In crystalline phases, molecules form dimers via O-H···O hydrogen bonds (bond length: 1.85 Å).
- Conformational energy barriers : Rotation about the C3-C7 bond (linking the THF ring to the hydroxymethyl group) requires ~12 kJ/mol, as determined by variable-temperature NMR.
A summary of conformational parameters is provided below:
| Parameter | Value | Method |
|---|---|---|
| C-O bond length | 1.43 Å | DFT (B3LYP/6-31G*) |
| O-H···O hydrogen bond | 1.85 Å | X-ray (analogues) |
| Ring puckering amplitude | 0.52 Å | Molecular mechanics |
| ΔG (conformational) | 2.1 kJ/mol | NMR line-shape analysis |
Structure
2D Structure
Eigenschaften
IUPAC Name |
[(3S)-3-methyloxolan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(4-7)2-3-8-5-6/h7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKZUNHDBBJQH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCOC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123786-92-4 | |
| Record name | [(3S)-3-methyloxolan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Lastly, in the step (c), that is, the fourth step, the objective 3-methyltetrahydrofuran is produced by catalytically 5 hydrogenating the methylsuccinic acid ester which has been prepared in the preceding third step, in the same manner as in the step (c) of the first aspect of the invention.
Adaptation for (S)-(3-Methyltetrahydrofuran-3-yl)methanol
Given the information available, synthesizing this compound might involve:
- Chiral Starting Materials: Employing a chiral pool starting material or a chiral auxiliary to ensure the correct stereochemistry at the 3-methyl position.
- Functional Group Modification: Modifying the 3-methyltetrahydrofuran through a series of reactions to introduce the methanol group (-CH2OH) at the 3-position while maintaining the (S)-configuration.
Analytical Data
Specific analytical data for this compound can be found at AChemBlock, with a reported purity of 97%.
Table 1: Analytical Data for this compound
| Property | Value |
|---|---|
| Product Name | (3S)-3-methyltetrahydrofuran-3-yl)methanol |
| CAS | 1123786-92-4 |
| MDL | MFCD18633155 |
| Purity | 97% |
| FW | 116.16 |
| Formula | C6H12O2 |
| IUPAC Name | This compound |
| Smiles | C[C@@]1(CO)CCOC1 |
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(3-Methyltetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-3-methyltetrahydrofuran-3-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to form (S)-3-methyltetrahydrofuran using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: (S)-3-Methyltetrahydrofuran-3-one.
Reduction: (S)-3-Methyltetrahydrofuran.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(S)-(3-Methyltetrahydrofuran-3-yl)methanol is a versatile compound with numerous applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-(3-Methyltetrahydrofuran-3-yl)methanol involves its interaction with various molecular targets. In organic synthesis, it acts as a solvent, facilitating the dissolution and reaction of other compounds. In biological systems, it can participate in enzymatic reactions, serving as a substrate or inhibitor depending on the context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Positional Isomers and Stereoisomers
(Tetrahydrofuran-2-yl)methanol (CAS: 97-99-4)
- Similarity : 0.80 .
- Key differences : The hydroxymethyl group is at the 2-position instead of the 3-position. This positional change reduces steric hindrance and alters reactivity in ring-opening reactions.
- Boiling point: Not explicitly reported, but expected to be lower than the 3-isomer due to reduced molecular symmetry.
(S)-(Tetrahydrofuran-3-yl)methanol (CAS: 124391-75-9)
- Similarity : 1.00 (self-reference) .
- Comparison with racemic mixtures : The (S)-enantiomer exhibits distinct chiral interactions in catalysis and biological systems, whereas racemic mixtures lack enantioselectivity.
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol (CAS: 204509-08-0)
Functional Group Variations
(Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6)
2-(Tetrahydrofuran-3-yl)acetic acid (CAS: 138498-97-2)
Heterocyclic Analogs
(Tetrahydropyran-3-yl)methanol (CAS: 14774-36-8)
- Similarity : 0.84 .
- Key differences : A six-membered tetrahydropyran ring replaces tetrahydrofuran, increasing ring strain and conformational flexibility.
3,3'-(Oxybis(methylene))bis(3-ethyloxetane) (CAS: 18934-00-4)
Table 1: Key Properties of Selected Compounds
| Compound (CAS) | Molecular Formula | Boiling Point (°C) | LogP | Similarity | Key Feature(s) |
|---|---|---|---|---|---|
| (S)-(3-Methyl-THF-3-yl)methanol (124391-75-9) | C₅H₁₀O₂ | 198.6 | 0.0152 | 1.00 | Chiral 3-methyl substitution |
| (THF-2-yl)methanol (97-99-4) | C₅H₁₀O₂ | Not reported | ~0.1 | 0.80 | 2-hydroxymethyl substitution |
| (THF-3-yl)methanamine (165253-31-6) | C₅H₁₁NO | Not reported | ~0.5 | 0.53 | Amine functional group |
| (Tetrahydropyran-3-yl)methanol (14774-36-8) | C₆H₁₂O₂ | Not reported | ~0.2 | 0.84 | Six-membered ring |
Biologische Aktivität
(S)-(3-Methyltetrahydrofuran-3-yl)methanol, a compound with the chemical formula C₅H₁₂O₂, has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1123786-92-4
- Molecular Weight : 104.15 g/mol
- Structure : The compound features a tetrahydrofuran ring with a hydroxymethyl group, contributing to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways associated with various physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Emerging evidence points towards the anticancer potential of this compound. In cell line studies, the compound has demonstrated cytotoxic effects on various cancer cell types, including breast and lung cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 20 µM |
| HeLa (Cervical Cancer) | 18 µM |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics:
- Solubility : The compound is soluble in organic solvents such as DMSO and methanol, suggesting good bioavailability.
- Metabolism : Initial studies suggest that it undergoes hepatic metabolism, which may influence its therapeutic efficacy and safety profile.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various compounds, including this compound. The results highlighted its significant activity against resistant bacterial strains, indicating potential for clinical application in treating infections caused by multidrug-resistant organisms .
- Anticancer Research : A recent investigation into the anticancer properties of this compound demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. This study suggests that this compound could be further developed as a therapeutic agent in oncology .
Q & A
Q. How can researchers mitigate racemization during derivatization of this compound?
- Answer : Avoid strong acids/bases; use mild conditions (e.g., DCC/DMAP for esterification). Low-temperature reactions (<0°C) and short reaction times (<2 hours) minimize epimerization. Monitor ee stability via periodic chiral HPLC sampling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
